trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Description
“trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733741-21-4 . It has a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2R)-2-(3,5-dimethylbenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 .Scientific Research Applications
Analytical Chemistry Applications
Researchers have developed methods for monitoring pyrethroid metabolites in human urine, including compounds structurally related to trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid. These methods involve solid-phase extraction followed by gas chromatography-tandem mass spectrometry, highlighting the importance of such compounds in environmental and exposure analysis (Arrebola et al., 1999).
Synthetic Organic Chemistry
- The separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid has been achieved through high-performance liquid chromatography, demonstrating the utility of such compounds in stereoisomer separation and analysis (Péter & Fülöp, 1995).
- Asymmetric synthesis techniques for stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate illustrate the application of related structures in producing stereoselectively enriched compounds, which are valuable in drug development and biochemical studies (Urones et al., 2004).
Environmental Science
The development of methodologies for quantifying urinary metabolites of synthetic pyrethroid insecticides, including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids, showcases the role of similar compounds in environmental monitoring and health risk assessment (Baker et al., 2004).
properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULJYEIVQURUSE-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641341 |
Source
|
Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733741-21-4 |
Source
|
Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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